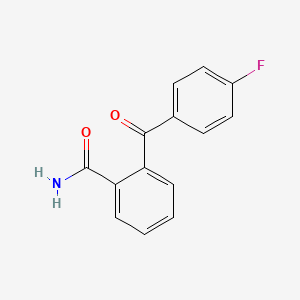

2-(4-Fluorobenzoyl)benzamide

Description

Significance of Fluorinated Benzamides in Contemporary Chemical Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.aiontosight.ai In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. ontosight.aimdpi.com Fluorinated benzamides, a class to which 2-(4-Fluorobenzoyl)benzamide belongs, are of particular interest due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. ontosight.aiontosight.aiontosight.ai The presence of the fluorine atom can influence the molecule's lipophilicity and its interactions with biological targets, making it a valuable subject of study in drug discovery. ontosight.aiontosight.ai

Overview of Benzamide (B126) Derivatives as Scaffolds for Research

Benzamide derivatives serve as versatile scaffolds in various scientific fields. ontosight.aimdpi.com Their structural framework is a common feature in many pharmaceuticals, agrochemicals, and functional materials. ontosight.ai The ability of the benzamide group to form hydrogen bonds and participate in other non-covalent interactions makes it a crucial component for molecular recognition and binding to biological targets like enzymes and receptors. ontosight.ainih.gov Researchers utilize benzamide scaffolds as starting points for the synthesis of more complex molecules with tailored properties. ontosight.ai

Positioning of this compound in Advanced Fluorine Chemistry Studies

Within the specialized field of fluorine chemistry, this compound serves as a valuable research tool. The study of such molecules contributes to a deeper understanding of the effects of fluorine substitution on molecular conformation, reactivity, and intermolecular interactions. mdpi.com The specific placement of the fluorine atom on the benzoyl ring allows for detailed investigations into fluorine-specific interactions, such as C-H···F hydrogen bonds, which can play a significant role in crystal packing and molecular assembly. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀FNO₂ | nih.gov |

| Molecular Weight | 243.23 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChIKey | BADNMTZPLBXRAH-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N | nih.gov |

| Exact Mass | 243.06955672 Da | nih.gov |

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established methods in organic chemistry. A common approach involves the Friedel-Crafts benzoylation of anilides with 4-fluorobenzoyl chloride, followed by hydrolysis. researchgate.netresearchgate.net Another synthetic route is the amide coupling reaction between a suitable amine and 4-fluorobenzoyl chloride.

The characterization of this compound relies on a suite of spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Key Observations | Reference |

| ¹H NMR | Aromatic protons typically appear as complex multiplets in the range of 7.0-8.1 ppm. The amide protons (NH₂) often present as a broad singlet. | acs.org |

| ¹³C NMR | The benzoyl carbonyl carbon resonates at approximately 195.3 ppm, while the amide carbonyl carbon appears around 169.8 ppm. | acs.org |

| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amide are observed. Two distinct C=O stretching bands are present, corresponding to the ketone and amide carbonyl groups. | smolecule.com |

Crystallographic Data

Crystallographic studies of fluorinated benzamides reveal important details about their solid-state structure. mdpi.com These molecules often crystallize in monoclinic or orthorhombic space groups. mdpi.comresearchgate.netresearchgate.net The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds, including N-H···O and sometimes C-H···F interactions. mdpi.comresearchgate.net The dihedral angle between the two aromatic rings can vary, indicating conformational flexibility. researchgate.net

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the amide, the ketone, and the fluorinated aromatic ring. The amide group can undergo hydrolysis under acidic or basic conditions. The ketone carbonyl is susceptible to nucleophilic attack. The aromatic rings can participate in electrophilic substitution reactions, with the fluorine atom and the benzoyl and amide groups influencing the regioselectivity of these reactions.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis. It can be used as a precursor for the synthesis of more complex heterocyclic compounds and other polyfunctional molecules. evitachem.com Its derivatives have been explored as intermediates in the preparation of compounds with potential biological activities. nih.gov

Emerging Research Directions

The unique structural features of this compound open up avenues for further research.

Catalysis

Derivatives of benzamides are being investigated for their potential as ligands in transition metal catalysis. smolecule.com The ability of the amide and ketone oxygens to coordinate with metal centers suggests that this compound-based ligands could be developed for various catalytic transformations. bcrec.id

Materials Science

The rigid structure and potential for strong intermolecular interactions make fluorinated benzamides interesting candidates for the development of new organic materials. bldpharm.com Their properties could be tailored for applications in areas such as organic electronics or as components of self-assembling systems. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorobenzoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADNMTZPLBXRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Crystallographic Analysis of 2 4 Fluorobenzoyl Benzamide and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the derivatives of 2-(4-fluorobenzoyl)benzamide, these studies reveal detailed information about their conformation, geometry, and the subtle interplay of intramolecular forces.

The molecular conformation of fluorinated benzamide (B126) derivatives in the crystal lattice is primarily defined by the spatial arrangement of the aromatic rings and the central amide or related linkage. In derivatives like N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), the two aromatic rings are observed to be nearly coplanar, with minimal interplanar angles of 0.5(2)° and 0.7(2)° respectively mdpi.comresearchgate.net. This planarity, however, does not extend to the entire molecule.

The central amide group (–CONH–) is consistently twisted out of the plane of the attached aromatic rings. For instance, in Fo23, the amide group plane is oriented at angles of 23.17(18)° and 23.44(17)° from the two aromatic rings mdpi.com. A similar deviation is seen in Fo24, with angles of 23.04(18)° and 23.69(17)° researchgate.netmdpi.com. This twisted conformation is a common feature in benzamide derivatives and is influenced by both steric effects and the formation of intermolecular hydrogen bonds mdpi.comosti.gov. In some structures, such as N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, the molecular structure includes a rigid and planar (C=O)—NH—NH—(C=S) moiety nih.gov.

Dihedral angles provide a quantitative measure of the molecular conformation and the degree of planarity. In derivatives of this compound, these angles highlight significant twists around the single bonds connecting the functional groups, confirming the non-planar nature of the molecules.

For example, in 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide, the dihedral angle between the two fluorobenzene (B45895) rings is a substantial 88.43 (10)° researchgate.netnih.gov. In N-(3-fluorobenzoyl)benzenesulfonamide, the dihedral angle between its benzene (B151609) rings is 82.73 (10)° nih.gov. This pronounced twisting indicates that the rings are oriented nearly perpendicular to each other. The major twists in the molecular backbone are often observed around the bonds linking the central chain, such as the C—N—N—C bonds, which can have torsion angles like −138.7 (2)° researchgate.netnih.gov. The orientation of the amide group relative to the attached phenyl ring is also a key structural parameter. In one derivative, the dihedral angle between the amide group and its attached fluorobenzene ring is 50.52 (11)°, while the angle for the carbonylthioamide group and its ring is 12.98 (10)° researchgate.netnih.gov.

| Compound | Parameter | Angle (°) | Reference |

|---|---|---|---|

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | Interplanar angle (aromatic rings) | 0.5(2) | mdpi.com |

| Amide plane to aromatic rings | 23.17(18) & 23.44(17) | mdpi.com | |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Interplanar angle (aromatic rings) | 0.7(2) | researchgate.netmdpi.com |

| Amide plane to aromatic rings | 23.04(18) & 23.69(17) | researchgate.netmdpi.com | |

| 4-Fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide | Between fluorobenzene rings | 88.43(10) | researchgate.netnih.gov |

| Amide group to fluorobenzene ring | 50.52(11) | researchgate.netnih.gov | |

| C—N—N—C torsion angle | -138.7(2) | researchgate.netnih.gov | |

| N-(3-Fluorobenzoyl)benzenesulfonamide | Between benzene rings | 82.73(10) | nih.gov |

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the conformation of these molecules. A frequently observed interaction is the N–H⋯O hydrogen bond, which creates a six-membered ring motif, often denoted as an S(6) ring researchgate.netnih.gov. This interaction effectively "locks" the conformation of the molecule nih.gov. For instance, in N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, the molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond nih.gov.

| Compound | Interaction | Distance (Å) / Angle (°) | Reference |

|---|---|---|---|

| 4-Fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide | N—H⋯O | Forms S(6) ring | researchgate.netnih.gov |

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide | N—H⋯O | N2⋯O3 distance: 2.555(2) | nih.gov |

| N-2-fluorobenzoyl-N′-2-tolylthiourea | N(1)–H(1)⋯F(1) | H(1)⋯F(1): 2.14, ∠: 125.8 | doi.org |

| N-2-fluorobenzoyl-N′-2-tolylthiourea | N(2)–H(2)⋯O(1) | H(2)⋯O(1): 2.02, ∠: 134 | doi.org |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | N1–H1⋯F12 | H1⋯F12: 2.12(4), ∠: 132(3) | researchgate.netmdpi.com |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | N1–H1⋯F12 | H1⋯F12: 2.17(3), ∠: 126(3) | mdpi.com |

Supramolecular Interactions in the Solid State

The arrangement of molecules in the crystal, or crystal packing, is directed by a variety of intermolecular forces. These supramolecular interactions dictate the macroscopic properties of the material.

Hydrogen bonds are the most influential interactions in directing the supramolecular assembly of benzamide derivatives. The classic amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This leads to the formation of robust N–H⋯O hydrogen bonds.

In many fluorinated benzamide structures, these N–H⋯O interactions link molecules into one-dimensional chains or tapes mdpi.comresearchgate.netmdpi.com. For example, in N-(5-Cyanononan-5-yl)benzamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds link adjacent molecules into chains researchgate.net. In other cases, they form centrosymmetric dimers, creating R(8) ring motifs that serve as fundamental building blocks for the crystal structure nih.gov.

Given the presence of fluorine atoms in these molecules, interactions involving fluorine contribute to the supramolecular architecture. Weak C–H⋯F hydrogen bonds are commonly observed, providing additional cohesion in the crystal lattice researchgate.netnih.govdoi.org. For example, in N-2-fluorobenzoyl-N′-2-tolylthiourea, intermolecular C(4)–H(4)⋯F(1) interactions are present with a H⋯F distance of 2.49 Å doi.org.

Crystal Packing Architectures and Synthon Analysis

The crystal packing of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, leading to the formation of distinct supramolecular architectures. The arrangement of molecules in the crystal lattice is primarily dictated by hydrogen bonds, with contributions from other weak interactions such as C—H⋯O, C—H⋯F, and π–π stacking.

In related fluorinated benzamide structures, the amide–amide hydrogen bond is a recurring and robust supramolecular synthon. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, molecules are linked into one-dimensional chains through N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. mdpi.com This primary interaction is often supplemented by weaker C—H⋯O and C—H⋯F interactions, which further stabilize the crystal packing. A notable feature in some derivatives is the formation of a cyclic R²₂(12) hydrogen-bonded motif involving C—H donors and fluorine and oxygen acceptors. mdpi.com

The presence of fluorine atoms introduces the possibility of C—H⋯F interactions, which, although generally weak, can play a crucial role in directing the crystal packing. These interactions, along with C—F⋯C and π–π stacking interactions between the aromatic rings, contribute to the formation of a three-dimensional supramolecular assembly. mdpi.com

In more complex derivatives, such as N-(arylsulfonyl)-4-fluorobenzamides, the interplay of different functional groups leads to more intricate packing arrangements. In one such derivative, strong N—H⋯O hydrogen bonds result in the formation of tetrameric units, which are then interconnected into sheets by various C—H⋯O interactions. nih.gov These sheets are further linked by C—H⋯π interactions, creating a complex three-dimensional network. nih.gov The presence of solvent molecules, such as water, can also introduce additional hydrogen bonding opportunities, leading to the formation of layered structures. nih.gov

The analysis of supramolecular synthons provides a powerful tool for understanding and predicting the crystal structures of these compounds. The reliability of the amide–amide hydrogen bond synthon, coupled with the directional influence of weaker interactions, allows for a degree of control in the design of new crystalline materials with desired structural motifs.

Comparative Crystallographic Studies with Isomeric Benzamides

Comparative crystallographic studies of isomeric benzamides, particularly those with fluorine substituents, provide valuable insights into the effects of substituent position on molecular conformation and crystal packing. The substitution of hydrogen with fluorine can lead to significant changes in the electronic properties and intermolecular interactions of the molecule, which in turn influence the resulting crystal structure.

In the case of tri-fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide and N-(2,3-difluorophenyl)-2-fluorobenzamide, both crystallize in the monoclinic space group Pn, but with slightly different unit cell parameters. mdpi.commdpi.com Despite the different substitution on the N-phenyl ring, both molecules exhibit a nearly co-planar arrangement of their aromatic rings. mdpi.commdpi.com The central amide group, however, is twisted out of the plane of the aromatic rings, influenced by the formation of one-dimensional amide-amide hydrogen bonds. mdpi.commdpi.com

The substitution of fluorine for other halogens, such as chlorine or bromine, can also lead to interesting structural comparisons. For example, the crystal structure of 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide is found to be different from its tri-fluorinated analog, crystallizing in a different space group. mdpi.com Similarly, comparing the tri-chloro equivalent of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that while it also crystallizes in a monoclinic space group (Pc), it exhibits two independent molecules in the asymmetric unit with different conformations. mdpi.com These comparisons highlight the subtle interplay of steric and electronic effects of different halogen substituents on the resulting crystal structures.

Furthermore, the introduction of a fluorine atom at the ortho-position of the benzamide ring has been shown to suppress disorder that is often observed in the crystals of benzamide and thiobenzamide. osti.gov Even a partial occupancy of fluorine at this position is sufficient to promote a more ordered crystal packing without altering the fundamental packing motif. osti.gov This suggests that the steric and electronic influence of the ortho-fluoro substituent plays a significant role in stabilizing a particular molecular conformation and packing arrangement.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of the magnetically active nuclei, allowing for the confirmation of the molecular structure, assessment of purity, and analysis of conformational features.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound and its analogs typically exhibits distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the phenyl rings. The protons on the fluorobenzoyl ring often appear as multiplets due to coupling with the fluorine atom and adjacent protons. The amide protons usually appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration, reflecting its involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the benzoyl and amide groups typically resonate at downfield chemical shifts. The carbon atoms directly bonded to the fluorine atom exhibit characteristic splitting in the ¹³C NMR spectrum due to C-F coupling, which is a valuable diagnostic tool for confirming the position of the fluorine substituent.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom on the benzoyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In derivatives with multiple fluorine atoms, ¹⁹F NMR can be used to distinguish between the different fluorine environments and to study fluorine-fluorine coupling interactions.

In a study of a series of fluoro-N-(pyridyl)benzamides, detailed ¹H, ¹³C, and ¹⁹F NMR data were used to confirm the identity and purity of nine different isomers. researchgate.net The characteristic chemical shifts and coupling patterns observed in the NMR spectra were crucial for unambiguously assigning the structures of these closely related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound and its derivatives. The IR spectrum provides a characteristic fingerprint of the molecule based on the vibrational frequencies of its bonds.

The most prominent absorption bands in the IR spectrum of these compounds are associated with the amide and carbonyl groups. The N-H stretching vibration of the primary amide typically appears as one or two bands in the region of 3400-3100 cm⁻¹. The exact position and shape of these bands can be indicative of the extent of hydrogen bonding in the solid state.

The C=O stretching vibrations of the ketone and amide carbonyl groups are also strong and characteristic. The ketonic carbonyl stretch is generally observed at a higher frequency (around 1680-1660 cm⁻¹) compared to the amide I band (C=O stretch), which typically appears in the range of 1650-1630 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is usually found around 1600-1500 cm⁻¹.

Other important vibrations include the C-F stretching, which gives rise to strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

For example, in the characterization of N-(2,4-difluorophenyl)-2-fluorobenzamide, IR spectroscopy was used to identify the key functional groups, with characteristic bands observed for the N-H stretch (3375 cm⁻¹), C=O stretch (1656 cm⁻¹), and other vibrations corresponding to the aromatic rings and C-F bonds. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. This technique provides crucial information for confirming the identity of a synthesized compound.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound (C₁₄H₁₀FNO₂), the expected monoisotopic mass is approximately 243.07 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence.

In addition to the molecular ion peak, the mass spectrum also shows a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern can provide valuable structural information, as the molecule tends to break at its weakest bonds. Analysis of the fragmentation pattern can help to confirm the connectivity of the different functional groups within the molecule.

The molecular formula of this compound is C₁₄H₁₀FNO₂. nih.gov Mass spectrometry would confirm the molecular weight corresponding to this formula. This technique is routinely used in the characterization of newly synthesized organic compounds to verify that the target molecule has been obtained.

Computational Chemistry and Theoretical Investigations of 2 4 Fluorobenzoyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations would provide deep insights into the geometry, reactivity, and spectroscopic properties of 2-(4-Fluorobenzoyl)benzamide.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, a DFT analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the more electron-rich benzamide (B126) ring system, while the LUMO would likely be distributed across the electron-withdrawing benzoyl moiety, particularly the carbonyl groups. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors.

Table 4.1.1: Representative Global Reactivity Descriptors (Illustrative) (Note: The following values are illustrative examples of what a DFT calculation would produce and are not based on published data for this specific compound.)

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.85 |

| LUMO Energy (ELUMO) | - | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.95 |

| Global Hardness (η) | (I - A) / 2 | 2.45 |

| Global Softness (S) | 1 / (2η) | 0.204 |

| Electronegativity (χ) | (I + A) / 2 | 4.40 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.40 |

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insight into the distribution of electron density. This analysis helps identify electrophilic and nucleophilic sites.

In this compound, the Mulliken charge analysis would be expected to show significant negative charges on the electronegative oxygen, nitrogen, and fluorine atoms. Conversely, the carbonyl carbon atoms and the carbon atom bonded to the fluorine would exhibit positive charges, marking them as potential sites for nucleophilic attack. Understanding this charge distribution is crucial for predicting the molecule's intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution and is invaluable for predicting reactivity.

An MEP map of this compound would visually represent the regions of negative and positive potential.

Red/Yellow Regions: These indicate negative electrostatic potential, corresponding to areas rich in electrons. Such regions would be located around the carbonyl oxygen atoms and the amide nitrogen, representing likely sites for electrophilic attack.

Blue Regions: These indicate positive electrostatic potential, corresponding to electron-poor areas. These would be found around the amide and aromatic hydrogen atoms, making them susceptible to nucleophilic attack.

The map would illustrate how the electron-withdrawing fluorine atom influences the electrostatic potential across the entire molecule.

Prototropy Processes and Energy Frameworks

Prototropy refers to the migration of a proton, leading to tautomeric forms of a molecule. For this compound, theoretical calculations could investigate the potential for tautomerism, such as the amide-imidol tautomerism. DFT calculations would be employed to determine the optimized geometries and relative energies of the different tautomers. The energy barriers for the proton transfer process could be calculated to understand the kinetics of the tautomerization. Such studies would clarify which tautomeric form is most stable under different conditions, which is essential for understanding its chemical behavior and biological interactions. However, no specific studies on the prototropy of this compound are currently published.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting ligand-target interactions and binding affinity.

Ligand-Target Interactions and Binding Site Prediction (in vitro biological targets)

While various benzamide derivatives have been investigated as inhibitors for a range of biological targets (e.g., enzymes and receptors), specific molecular docking studies for this compound against defined in vitro targets are not available in the scientific literature.

A typical docking study would involve:

Target Selection: Identifying a relevant protein target based on the therapeutic area of interest (e.g., kinases, proteases, or nuclear receptors).

Docking Simulation: Using software to place the 3D structure of this compound into the active site of the target protein.

Analysis: Evaluating the resulting poses based on scoring functions, which estimate the binding affinity (e.g., in kcal/mol). The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket.

For this compound, the amide group would be expected to act as both a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic rings could participate in π-π stacking or hydrophobic interactions, and the fluorine atom might form halogen bonds or other electrostatic interactions.

Table 4.2.1: Illustrative Molecular Docking Results against a Hypothetical Kinase Target (Note: This table is a hypothetical example to illustrate the output of a docking study and is not based on published experimental data.)

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Valine 23 | Hydrophobic | 3.8 |

| Leucine 88 | Hydrophobic | 4.1 |

| Aspartate 101 | Hydrogen Bond (with N-H) | 2.9 |

| Phenylalanine 95 | π-π Stacking | 4.5 |

| Lysine 45 | Hydrogen Bond (with C=O) | 3.1 |

| Binding Affinity | - | -8.5 kcal/mol |

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and explore the potential energy landscape of flexible molecules like this compound. nih.gov By simulating the atomic motions of the molecule over time, researchers can identify stable conformations, understand the transitions between them, and determine the flexibility of different molecular regions. This is crucial for understanding how the molecule might interact with a biological target.

For benzamide derivatives, conformational analysis is particularly important. The relative orientation of the aromatic rings and the amide group can significantly influence the molecule's biological activity. For instance, studies on fluorinated benzamides have shown that the presence of fluorine atoms can induce non-planar conformations, which may be the biologically active form. nih.gov MD simulations can reveal the energetic cost of moving from a low-energy, unbound conformation to the specific, often higher-energy, conformation required for binding to a target protein. nih.gov

Enhanced sampling methods can be integrated with MD simulations to more efficiently explore the conformational space of a molecule. nih.govmdpi.com These techniques allow for the calculation of thermodynamic and kinetic properties, providing a deeper understanding of the molecule's behavior at an atomic level. nih.gov For example, in the study of related benzamide inhibitors, MD simulations are used to understand how modifications to the chemical structure affect the molecule's ability to adopt the necessary conformation for binding within an enzyme's active site. nih.gov

Pharmacophore-Based Structure-Activity Relationships (SAR) Prediction

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active compounds like benzamide derivatives, a pharmacophore model can be generated to define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

This model then serves as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov In the context of designing novel benzamide inhibitors, pharmacophore models have been successfully used in combination with Quantitative Structure-Activity Relationship (QSAR) models. nih.gov This combined approach helps in identifying the bound active conformation of the inhibitors and allows for the in silico screening of large virtual libraries to find new, potent analogs. nih.gov For example, a five-point pharmacophore model was used to screen over 114,000 benzamide analogs, leading to the identification of 90 new potential inhibitors with significantly improved predicted potency. nih.gov This highlights the power of pharmacophore-based SAR in guiding the design of new therapeutic agents.

**4.3. Prediction of Molecular Properties for Research Design

In silico computational tools are invaluable in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME). semanticscholar.org These predictions help researchers prioritize compounds with favorable drug-like properties before committing to expensive and time-consuming chemical synthesis and experimental testing. researchgate.net For benzamide derivatives, various molecular properties and pharmacokinetic parameters can be calculated using specialized software and web servers. researchgate.netmdpi.com

Key parameters often evaluated include:

Lipophilicity (log P): The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity, which influences its absorption and distribution. mdpi.com

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the compound that will be absorbed from the gut into the bloodstream. mdpi.com

Cell Permeability: Often predicted using models like Caco-2 permeability, this indicates a compound's ability to pass through cell membranes. semanticscholar.org The polar surface area (PSA) is a key descriptor used in these predictions, with lower PSA values generally correlating with better permeability. mdpi.com

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the highly selective barrier protecting the brain. nih.gov

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can affect its distribution and availability to act on its target. nih.gov

Cytochrome P450 (CYP) Inhibition/Substrate Potential: Predictions can indicate whether a compound is likely to be metabolized by or inhibit key drug-metabolizing enzymes like CYP2D6 and CYP3A4, which is crucial for predicting drug-drug interactions. nih.gov

The table below presents hypothetical in silico predicted pharmacokinetic parameters for this compound, based on typical values for similar small molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 243.24 | Adheres to Lipinski's Rule of Five (<500) |

| log P (Octanol/Water Partition) | 2.5 - 3.5 | Indicates good lipophilicity for membrane permeation |

| Human Intestinal Absorption (%) | > 85% | Predicts good absorption from the GI tract |

| Blood-Brain Barrier (BBB) Permeation | Moderate to High | May cross into the central nervous system |

| Plasma Protein Binding (%) | > 90% | High binding may affect distribution and half-life |

| CYP2D6 Inhibitor | Unlikely | Low probability of inhibiting this metabolic pathway |

| CYP3A4 Inhibitor | Unlikely | Low probability of inhibiting this metabolic pathway |

The validation of computational models is a critical step in theoretical chemistry. By correlating theoretical calculations with experimental data, researchers can assess the accuracy and predictive power of the computational methods used. researchgate.net For molecules like this compound, this involves comparing calculated properties such as molecular geometry, vibrational frequencies (infrared spectra), and electronic properties with results obtained from techniques like X-ray crystallography and various forms of spectroscopy. researchgate.netresearchgate.netmdpi.com

For example, Density Functional Theory (DFT) is a common method used to optimize the geometry of a molecule and calculate its vibrational spectra. researchgate.net The calculated bond lengths, bond angles, and dihedral angles can be compared with data from single-crystal X-ray diffraction to confirm the predicted three-dimensional structure. mdpi.com Similarly, the calculated infrared (IR) frequencies can be correlated with experimental IR spectra. researchgate.net Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects or intermolecular interactions (like hydrogen bonding) in the solid state, which may not be fully accounted for in gas-phase calculations. researchgate.netmdpi.com

In the context of drug design, theoretical calculations of binding energy in a protein-ligand complex can be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values). A strong correlation between the predicted binding affinity and the measured biological activity provides confidence in the computational model's ability to predict the potency of new, unsynthesized analogs. nih.gov

Reactivity Profiles and Advanced Derivatization of 2 4 Fluorobenzoyl Benzamide Analogues

Nucleophilic and Electrophilic Substitution Reactions of 2-(4-Fluorobenzoyl)benzamide Analogues

The reactivity of this compound, a molecule featuring two distinct aromatic rings and an amide linkage, is governed by the electronic properties of these moieties. The fluorobenzoyl group is susceptible to nucleophilic attack, while the benzamide (B126) core can undergo electrophilic substitution and various functional group interconversions.

Aromatic Substitution on the Fluorobenzoyl Moiety

The fluorine atom on the 4-position of the benzoyl group makes this ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this type of reaction, a nucleophile replaces the fluoride, which acts as a leaving group. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of the electron-withdrawing benzoyl group further activates the ring towards nucleophilic attack. libretexts.org

The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. chemistrysteps.comlibretexts.org

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired substituted products.

Conversely, the fluorobenzoyl moiety is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the fluorine atom and the carbonyl group. Electrophilic attack on this ring would require harsh reaction conditions and would likely lead to a mixture of products with low yields.

Functional Group Interconversions on the Benzamide Core

The benzamide core of the molecule offers several avenues for functional group interconversions. The amide group itself can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions. Alternatively, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comncert.nic.in

The amide nitrogen can also participate in N-arylation or N-alkylation reactions. digitellinc.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven effective for the N-arylation of secondary amides. nih.gov

The unsubstituted benzene (B151609) ring of the benzamide moiety is susceptible to electrophilic aromatic substitution. The benzoyl group is a meta-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions meta to the carbonyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.org The specific conditions for these reactions, including the choice of catalyst and solvent, will determine the outcome and yield of the substitution.

| Reaction Type | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Fluorobenzoyl)-3-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-2-(4-fluorobenzoyl)benzamide |

| Sulfonation | SO₃, H₂SO₄ | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-2-(4-fluorobenzoyl)benzamide |

Oxidation and Reduction Pathways of Benzamide Systems

The oxidation and reduction of benzamide systems provide important pathways for the synthesis of diverse derivatives. libretexts.orglibretexts.org

Reduction:

The amide functional group is generally resistant to catalytic hydrogenation but can be effectively reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce amides to their corresponding amines. masterorganicchemistry.comncert.nic.in This reaction proceeds through the formation of an iminium ion intermediate. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran, is crucial for the success of the reduction.

The carbonyl group of the benzoyl moiety can also be reduced. For instance, using sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can selectively reduce the ketone to a secondary alcohol, while leaving the amide group intact.

Oxidation:

The aromatic rings of the benzamide system can be oxidized under harsh conditions, often leading to ring cleavage. However, benzylic positions, if present, are more susceptible to oxidation. For this compound itself, which lacks benzylic protons, direct oxidation of the aromatic rings is challenging.

The amide nitrogen can be oxidized, but this typically requires specialized reagents and is not a common transformation. Atmospheric oxidation can sometimes lead to coloration in arylamines, a related class of compounds. ncert.nic.in

A notable oxidative reaction involving amides is the Hofmann rearrangement, where a primary amide is treated with bromine and a base to yield a primary amine with one less carbon atom. ncert.nic.in This degradation reaction proceeds through the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom. ncert.nic.in

| Reaction | Reagent | Functional Group Transformation |

| Amide Reduction | LiAlH₄ | -CONH₂ → -CH₂NH₂ |

| Ketone Reduction | NaBH₄ | >C=O → >CH-OH |

| Hofmann Rearrangement | Br₂, NaOH | R-CONH₂ → R-NH₂ |

Controlled Functionalization for Library Synthesis

The synthesis of compound libraries based on the this compound scaffold is a valuable strategy in drug discovery for exploring structure-activity relationships. researchgate.net This involves the systematic modification of different parts of the molecule to generate a diverse set of analogues.

Modification of Amide and Aryl Moieties

The amide and aryl moieties of this compound offer multiple points for diversification.

Amide Modification: The amide bond can be synthesized from a variety of substituted benzoic acids and anilines, allowing for the introduction of a wide range of functional groups on both aromatic rings. nih.gov For instance, coupling various 2-substituted benzoic acids with 4-fluoroaniline (B128567) or coupling 2-benzoylbenzoic acid with various substituted anilines can generate a library of analogues.

The amide nitrogen can be alkylated or arylated to produce secondary and tertiary amides. digitellinc.comnih.gov This can be achieved through reactions with alkyl halides or through metal-catalyzed cross-coupling reactions.

Aryl Modification: The aromatic rings can be functionalized using various substitution reactions. As discussed previously, the fluorobenzoyl ring is amenable to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at the 4-position. The benzamide ring can be modified through electrophilic aromatic substitution, introducing substituents at the meta-position relative to the carbonyl group.

Introduction of Novel Chemical Substructures

To further expand the chemical space of the library, novel chemical substructures can be introduced.

This can be achieved by using more complex building blocks in the initial synthesis. For example, instead of simple benzoic acids and anilines, precursors containing heterocyclic rings or other pharmacophoric groups can be employed. mdpi.com

Post-synthetic modifications can also be used to introduce new substructures. For example, a substituent introduced onto one of the aromatic rings can serve as a handle for further chemical transformations. A bromo-substituted analogue, for instance, could undergo a Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups.

The amide itself can be transformed into other functional groups. For example, treatment with a dehydrating agent can convert the amide to a nitrile. Thionating agents like Lawesson's reagent can convert the amide to a thioamide. mdpi.com

These strategies, when used in a combinatorial fashion, can rapidly generate a large and diverse library of this compound analogues for biological screening.

| Modification Strategy | Example Reaction | Introduced Diversity |

| Amide Synthesis | Coupling of substituted benzoic acids and anilines | Substituents on both aryl rings |

| N-Alkylation/Arylation | Reaction with alkyl halides or aryl boronic acids | Substitution on the amide nitrogen |

| Nucleophilic Aromatic Substitution | Reaction with amines, alcohols, thiols | Various nucleophilic groups on the fluorobenzoyl ring |

| Electrophilic Aromatic Substitution | Nitration, halogenation, Friedel-Crafts | Substituents on the benzamide ring |

| Introduction of Heterocycles | Use of heterocyclic building blocks | Heterocyclic moieties |

| Cross-Coupling Reactions | Suzuki, Sonogashira coupling | New aryl and alkynyl groups |

| Amide to Thioamide Conversion | Reaction with Lawesson's reagent | Thioamide functionality |

Regioselectivity and Stereoselectivity in Reaction Control

The control of regioselectivity and stereoselectivity is a critical aspect of the advanced derivatization of this compound and its analogues. The spatial arrangement of atoms in these molecules can significantly influence their biological activity and physicochemical properties. Therefore, the ability to direct chemical reactions to a specific position (regiocontrol) and to form a specific stereoisomer (stereocontrol) is paramount for the synthesis of targeted, potent, and safe therapeutic agents.

Regioselectivity

Regioselectivity in the context of this compound analogues primarily pertains to electrophilic aromatic substitution reactions on the two aromatic rings. The existing substituents—the benzoyl group and the amide group—exert a directing influence on incoming electrophiles.

The 4-fluoro-substituted benzene ring is activated towards electrophilic attack at the positions ortho and para to the fluorine atom. However, the benzoyl group is a meta-directing deactivator. In Friedel-Crafts acylation reactions, which are a common method for synthesizing the 2-aroylbenzamide core structure, high regioselectivity can be achieved. For instance, the acylation of fluorobenzene (B45895) with benzoyl chloride has been shown to yield the para-substituted product with high selectivity. This preference is attributed to the directing effect of the fluorine atom and steric hindrance at the ortho position.

A study on the solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride catalyzed by trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) demonstrated excellent regioselectivity. Under optimized conditions, the selectivity for the para-product, 4-fluorobenzophenone, reached up to 99%. This high degree of regiocontrol is crucial for the efficient synthesis of this compound precursors.

Table 1: Regioselectivity in the Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | para-selectivity (%) |

|---|---|---|---|---|

| La(OTf)₃ and TfOH | 140 | 4 | >95 | 99 |

| Ce(OTf)₃ and TfOH | 140 | 4 | >95 | 98 |

This table is generated based on findings that show high para-selectivity in the acylation of fluorobenzene.

Stereoselectivity

Stereoselectivity becomes a key consideration when chiral centers are introduced into the this compound scaffold. This is often achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries to control the formation of enantiomers or diastereomers.

A significant area of research has been the enantioselective reduction of the ketone functionality within 2-aroylbenzamides to produce chiral secondary alcohols. These chiral alcohols can then be cyclized to form enantiomerically enriched phthalides, which are valuable intermediates in the synthesis of biologically active compounds.

For example, the catalytic enantioselective synthesis of chiral phthalides can be achieved through the SmI₂-mediated reductive cyclization of 2-acylarylcarboxylates, which are closely related to 2-aroylbenzamides. While specific data for this compound is not extensively published, the principles of asymmetric catalysis are broadly applicable. The use of chiral ligands in combination with reducing agents can effectively control the stereochemical outcome of the reduction.

Furthermore, N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions represent another avenue for achieving high enantioselectivity in the synthesis of derivatives. For instance, the asymmetric acetalization of phthalaldehyde with phenols, leading to chiral 3-aryloxyphthalides, has been reported with up to 98% enantioselectivity. This demonstrates the potential for high stereocontrol in reactions involving the core structure of 2-aroylbenzamides.

Table 2: Examples of Stereoselective Reactions on Analogous Scaffolds

| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Asymmetric Acetalization | Phthalaldehyde | Chiral N-Heterocyclic Carbene | Chiral 3-Aryloxyphthalides | Up to 98% ee |

This table illustrates the potential for high stereocontrol in reactions involving the 2-aroylbenzamide core structure, based on analogous systems.

Mechanistic Investigations of in Vitro Biological Activity and Target Engagement

Exploration of Enzyme Inhibition Mechanisms

While direct studies on the inhibitory effects of 2-(4-Fluorobenzoyl)benzamide on a wide range of enzymes are limited, research on related benzamide (B126) compounds provides a foundational understanding of potential mechanisms. The benzamide scaffold is a common feature in many enzyme inhibitors, and the introduction of a fluorine atom can significantly influence potency and selectivity.

Succinate Dehydrogenase (SDH) Inhibition by Related Benzamides

Succinate dehydrogenase (SDH) is a crucial enzyme complex involved in both the citric acid cycle and the electron transport chain. A class of fungicides known as SDH inhibitors (SDHIs) targets this enzyme. nih.govmdpi.com Many of these inhibitors possess a carboxamide or benzamide moiety, which is critical for their inhibitory action. While there is no specific data on this compound as an SDHI, the fungicidal activity of some novel benzamide derivatives containing a triazole moiety has been reported, suggesting that the benzamide structure can be a pharmacophore for antifungal agents. nih.gov The mechanism of SDH inhibition by related compounds often involves binding to the ubiquinone-binding site (Q-site) of the enzyme complex, thereby blocking the electron transport and disrupting cellular respiration. nih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER-2, HER-4, Bcr-Abl) in Cell-Free Systems

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR), HER-2, HER-4, and the fusion protein Bcr-Abl is a hallmark of many cancers, making them important therapeutic targets.

Although direct evidence for this compound inhibiting these specific RTKs is not available, studies on other benzamide derivatives have demonstrated their potential as tyrosine kinase inhibitors. For instance, novel furanylbenzamide inhibitors have been identified that target the oncogenic tyrosine phosphatase SHP2, a key signaling node downstream of multiple RTKs. nih.gov Furthermore, a series of 4-(arylaminomethyl)benzamide derivatives have been synthesized and evaluated as potential tyrosine kinase inhibitors, with some analogues showing potent inhibition of EGFR. semanticscholar.org The general mechanism for many small molecule tyrosine kinase inhibitors involves competition with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling cascades.

Inhibition of Specific Kinases (e.g., CheckPoint Kinase-1) in Biochemical Assays

Checkpoint Kinase-1 (Chk1) is a serine/threonine kinase that acts as a crucial regulator of the DNA damage response, a pathway often exploited by cancer cells for survival. mdpi.com Consequently, Chk1 has emerged as an attractive target for cancer therapy. While there are no specific reports on the inhibition of Chk1 by this compound, the broader class of benzamide-containing compounds has been explored for this activity. For example, the simultaneous inhibition of ATM and Chk1 has been shown to induce synthetic lethality in colorectal cancer cells. nih.gov The anti-leukemic activity of the Wee1 inhibitor MK-1775 has been linked to the critical role of Chk1, highlighting the therapeutic potential of targeting this kinase. nih.gov

Molecular Target Identification and Interaction Modes (In Vitro)

The interaction of a ligand with its biological target is governed by a variety of non-covalent forces. For compounds like this compound, understanding these interactions is key to elucidating its mechanism of action and potential for therapeutic development.

Role of Hydrogen Bonding and π-π Stacking in Ligand-Target Binding

Hydrogen bonds and π-π stacking are fundamental interactions that contribute to the stability of ligand-protein complexes. The benzamide functional group in this compound contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), enabling it to form directional interactions with amino acid residues in a protein's binding pocket.

Conformational Flexibility and Binding Affinity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound possesses a degree of conformational flexibility due to the rotatable bonds connecting the two aromatic rings and the amide linkage.

The introduction of fluorine atoms into a benzamide scaffold can significantly impact its conformational preferences. Studies on fluorinated benzamide derivatives have shown that fluorine substitution can lead to increased binding affinity for their targets. nih.gov This can be attributed to several factors, including the stabilization of a specific "bioactive" conformation, favorable electrostatic interactions, and improved metabolic stability. For example, a study on fluorinated benzyloxalamides as potential cholesteryl ester transfer protein inhibitors highlighted the importance of fluorine in the structure-activity relationship. The conformational effects of fluorine substitution are an active area of research in medicinal chemistry, with strategic fluorination being a tool to enhance the potency and pharmacokinetic properties of drug candidates. mdpi.comchemrxiv.org

Structure-Activity Relationship (SAR) Studies from In Vitro Data

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies are crucial in elucidating these effects and guiding the design of more potent and selective compounds.

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of benzamide analogs, fluorine substitution has been shown to be a key determinant of their biological activity.

Studies on various series of benzamide derivatives have demonstrated that the presence and position of a fluorine substituent can significantly enhance their therapeutic potential. For instance, research on certain fungicidal benzamides revealed that compounds bearing a 2-fluoro substitution on the benzene (B151609) ring exhibited superior inhibitory activities against tested fungi compared to other analogs nih.gov. Similarly, in a study of pentapeptide GPR54 agonists, a 4-fluorobenzoyl derivative was identified as the most potent agonist, highlighting the favorable impact of the fluorine atom at this specific position walshmedicalmedia.com. This suggests that the electronic properties and potential for hydrogen bonding conferred by the fluorine atom at the para position of the benzoyl ring in this compound could be critical for its biological effects.

Influence of Other Substituents on Biological Profiles

Beyond fluorine, the biological profiles of benzamide scaffolds are sensitive to a variety of other substituents. SAR studies on N-benzoyl-2-hydroxybenzamides have shown that modifications on both the benzoyl and the salicylamide rings can dramatically affect their anti-parasitic activities nih.gov. For example, the introduction of different groups at the para-position of the benzoyl ring led to the identification of compounds with excellent activity against Leishmania donovani and Plasmodium falciparum nih.gov.

In the development of anticancer agents, substitutions on the benzamide core have been explored to optimize potency and selectivity. For example, in a series of bis-benzamides designed as inhibitors of the androgen receptor-coactivator interaction for prostate cancer treatment, a nitro group at the N-terminus was found to be essential for biological activity elsevierpure.com. Furthermore, variations in alkyl side chains led to the discovery of a highly potent compound with an IC50 value of 16 nM in prostate cancer cells elsevierpure.com. These findings underscore the principle that while the core benzamide structure provides a foundational scaffold, the specific substituents are the primary drivers of the observed biological activity and target engagement.

In Vitro Anti-Proliferative Activity in Cancer Cell Lines (focus on mechanistic insights)

While direct, detailed mechanistic studies specifically on the anti-proliferative activity of this compound in cancer cell lines are not extensively reported in the reviewed literature, the broader class of fluorinated benzamides has demonstrated significant potential as anticancer agents, often through the inhibition of critical cellular targets.

For instance, a series of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides has been shown to exhibit potent anti-proliferative activity against colorectal and non-small cell lung cancer (NSCLC) cell lines. Mechanistic investigations revealed that these compounds act as inhibitors of Heat Shock Protein 90 (HSP90). The most potent compound in this series displayed an IC50 value of 27.8 nM for HSP90 inhibition, leading to the degradation of client proteins such as EGFR and Akt, induction of apoptosis, and cell cycle arrest.

The following table summarizes the anti-proliferative activity of a representative fluorinated benzamide derivative (Compound 12c from the study) in various cancer cell lines:

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Cancer | 35.7 ± 2.5 |

| A549 | NSCLC | 42.1 ± 3.1 |

| H460 | NSCLC | 38.9 ± 2.8 |

| H1975 | NSCLC (EGFR L858R/T790M) | 29.5 ± 1.9 |

This data is for a structurally related fluorinated benzamide and is presented to illustrate the potential anti-proliferative efficacy of this class of compounds.

These findings suggest that this compound may exert its anti-proliferative effects through similar mechanisms, potentially by targeting key proteins involved in cancer cell survival and proliferation. The 4-fluoro-benzoyl moiety is a common feature in many biologically active compounds, and its presence in this particular benzamide warrants further investigation into its specific molecular targets and pathways in cancer cells. Future studies are needed to elucidate the precise mechanism of action, identify direct binding partners, and evaluate the anti-proliferative spectrum of this compound across a panel of cancer cell lines.

Applications in Advanced Materials Science and Polymer Chemistry Research

Utilization in Poly(aryl ether amide) Synthesis

There is no available research demonstrating the use of 2-(4-Fluorobenzoyl)benzamide as a monomer or precursor in the synthesis of poly(aryl ether amide)s. While the synthesis of poly(ether amide)s is a known area of polymer chemistry, studies specifically incorporating this compound have not been published.

Development of New Materials with Enhanced Thermal Stability

No studies have been found that specifically investigate the use of this compound to develop new materials with enhanced thermal stability. The thermal properties of polymers and materials are often a subject of study, but research linking these properties to the inclusion of this compound does not appear in the public domain.

Studies on Mesogenic Behavior of Benzamide (B126) Derivatives

While the mesogenic, or liquid crystalline, behavior of various organic molecules, including some benzamide derivatives, is an active area of research, no publications specifically report on or analyze the mesogenic properties of this compound. beilstein-journals.orgkoyauniversity.orgbeilstein-journals.org

Future Research Directions and Unexplored Avenues for 2 4 Fluorobenzoyl Benzamide

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of benzamides often involves the reaction of a carboxylic acid with an amine, frequently activated as an acid chloride. While effective, these methods can sometimes lack efficiency or require harsh conditions. Future research could focus on developing more elegant and sustainable synthetic strategies for 2-(4-Fluorobenzoyl)benzamide.

One promising avenue is the exploration of catalytic methods. For instance, the direct amidation of 2-(4-Fluorobenzoyl)benzoic acid, if achievable, would be a more atom-economical approach. Research into novel catalysts, potentially based on transition metals or boronic acids, could facilitate this transformation under milder conditions. Furthermore, flow chemistry presents an opportunity for a more controlled and scalable synthesis, potentially improving yield and purity.

Another area of exploration is the use of alternative starting materials. Instead of relying on pre-functionalized benzoic acid derivatives, researchers could investigate C-H activation strategies on simpler aromatic precursors. This would represent a significant step forward in synthetic efficiency.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Direct Amidation | Atom economy, milder reaction conditions | Development of novel catalysts |

| Flow Chemistry | Improved control, scalability, and safety | Optimization of reactor design and reaction parameters |

| C-H Activation | Use of simpler starting materials, increased efficiency | Discovery of selective and efficient C-H activation methods |

Discovery of Undiscovered In Vitro Biological Targets

The biological activities of this compound are largely unknown. However, the benzamide (B126) scaffold is a common feature in many biologically active molecules, suggesting that this compound could have interesting pharmacological properties. A systematic in vitro screening against a wide range of biological targets is a critical next step.

Future research should involve high-throughput screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes, as well as receptor binding assays. The fluorine substituent can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to unique biological activities.

Given that some benzamide derivatives have shown potential as inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), this could be a specific area of investigation. nih.gov Furthermore, exploring its potential as an antibacterial agent is warranted, as fluorobenzoyl groups have been identified as useful in the development of new antibacterial compounds. nih.gov

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced theoretical modeling can provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, molecular orbitals, and reactivity. This information can help in predicting its behavior in different chemical environments and in designing new reactions. Molecular dynamics simulations could be used to study its conformational flexibility and interactions with potential biological targets or in different solvent environments.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be initiated once a preliminary set of biological data is obtained. By correlating structural features with biological activity, predictive models can be built to design more potent and selective derivatives.

Exploration of New Derivatization Strategies for Functional Materials

The structure of this compound, with its aromatic rings and functional groups, makes it an interesting building block for the synthesis of novel functional materials. Future research could explore various derivatization strategies to tailor its properties for specific applications.

For instance, polymerization of appropriately functionalized derivatives could lead to new polymers with interesting thermal, mechanical, or electronic properties. The introduction of polymerizable groups, such as vinyl or acetylene (B1199291) moieties, onto the benzamide structure would be a key step in this direction.

Another avenue is the incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Its rigid structure and potential for hydrogen bonding could lead to materials with high porosity and surface area, suitable for applications in gas storage, separation, or catalysis.

Systematization of Structural and Electronic Properties Across Benzamide Isomers

A systematic study of the structural and electronic properties of isomers of this compound would provide a fundamental understanding of structure-property relationships in this class of compounds. This would involve the synthesis and characterization of various positional isomers, where the fluoro and benzoyl groups are located at different positions on the aromatic rings.

X-ray crystallography would be a crucial technique to determine the precise three-dimensional structures of these isomers in the solid state. This would reveal how the positions of the substituents influence molecular packing, intermolecular interactions, and crystal symmetry. mdpi.commdpi.com

Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, combined with computational studies, would provide insights into the electronic properties of the isomers. Understanding how the electronic distribution changes with the substitution pattern is key to tailoring their properties for applications in electronics or as chemical sensors.

Table 2: Investigated Properties of Benzamide Isomers

| Property | Experimental Technique | Computational Method | Expected Insights |

| Crystal Structure | Single-Crystal X-ray Diffraction | Crystal Structure Prediction | Understanding of molecular packing and intermolecular forces. mdpi.com |

| Electronic Structure | UV-Vis, Fluorescence Spectroscopy | DFT, TD-DFT | Correlation of substitution pattern with electronic transitions. |

| Conformational Analysis | NMR Spectroscopy | Molecular Mechanics, DFT | Determination of preferred conformations in solution. |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorobenzoyl)benzamide and its derivatives?

The synthesis of fluorobenzamide derivatives typically involves condensation reactions between aromatic amines and fluorinated acyl chlorides. For example, a structurally related compound, N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, was synthesized by reacting 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride in a refluxing solvent (e.g., acetone or ethanol) . Reaction optimization includes controlling stoichiometry, temperature, and solvent polarity to minimize side products. Post-synthesis purification often employs recrystallization using ethanol or methanol .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. For example, fluorobenzamide derivatives crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å, and β = 98.407° .

- Refinement : SHELX software (e.g., SHELXL) is widely used for structure refinement, achieving R factors (e.g., R[F² > 2σ(F²)] = 0.056) by iteratively adjusting atomic coordinates and thermal parameters .

- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for fluorinated benzamides?

Discrepancies often arise from thermal motion, disorder, or weak diffraction. Key strategies include:

- Parameterization : Use SHELXL’s restraints for bond lengths (e.g., C–F = 1.35 Å) and angles to reduce overfitting .

- Validation tools : Check for outliers in the CIF file using PLATON or Mercury to identify missed hydrogen bonds (e.g., N–H⋯O/S interactions) .

- Data quality : Ensure high-resolution data (θ > 25°) and apply multi-scan absorption corrections (e.g., CrysAlisPro) to mitigate errors from crystal decay .

Q. What strategies are effective in analyzing non-covalent interactions in fluorobenzamide crystal structures?

Fluorobenzamides exhibit unique intermolecular interactions:

- Halogen bonding : Fluorine atoms engage in short F⋯O contacts (e.g., 2.982 Å) and C–H⋯F interactions (2.8–3.0 Å), stabilizing crystal packing .

- Hydrogen bonding : Amide N–H groups form S(6) rings via N–H⋯O bonds (2.8–3.1 Å) and bifurcated N–H⋯S interactions .

- π-stacking : Aromatic rings (e.g., fluorophenyl and naphthoquinone) exhibit dihedral angles of ~73°, influencing packing motifs .

Table 1 : Representative Crystallographic Data for Fluorobenzamide Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/n (monoclinic) | |

| Unit cell volume | 1979.88 ų | |

| R factor (R[F² > 2σ]) | 0.046–0.056 | |

| F⋯O contacts | 2.982 Å |

Q. How can conformational flexibility in fluorobenzamide derivatives be addressed during structural analysis?

- Torsion angles : Monitor key dihedrals (e.g., C–N–N–C = −138.7°), which indicate intramolecular strain .

- Dynamic simulations : Pair SCXRD with DFT calculations (e.g., Gaussian) to compare observed and theoretical conformers .

- Crystallization conditions : Use mixed solvents (e.g., DCM/hexane) to stabilize specific rotamers by modulating polarity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.